

Independent Verification of Published Results: Chlorouvedalin and Related Sesquiterpene Lactones

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Compound of Interest					
Compound Name:	Chlorouvedalin				
Cat. No.:	B12427652	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published anticancer activity of **Chlorouvedalin** and its related sesquiterpene lactones, primarily isolated from the leaves of Smallanthus sonchifolius (yacon). The information is compiled from publicly available scientific literature to aid in the independent verification of their therapeutic potential.

In Vitro Cytotoxicity of Sesquiterpene Lactones from Smallanthus sonchifolius

While specific in vitro cytotoxicity data for **Chlorouvedalin** against various cancer cell lines is not readily available in the public domain, studies on other sesquiterpene lactones isolated from the same plant, such as Uvedalin, Enhydrin, and Polymatin B, provide valuable comparative insights into the potential anticancer activity of this class of compounds.



Compound	Cell Line	IC50 (μM)	Reference
Uvedalin	CCRF-CEM (Leukemia)	2.1 ± 0.2	[1]
MIA-PaCa-2 (Pancreatic Cancer)	3.5 ± 0.3	[1]	
Enhydrin	CCRF-CEM (Leukemia)	1.8 ± 0.1	[1]
MIA-PaCa-2 (Pancreatic Cancer)	2.9 ± 0.2	[1]	
Polymatin B	CCRF-CEM (Leukemia)	0.9 ± 0.1	[1]
CEM-ADR5000 (Drug- resistant Leukemia)	1.5 ± 0.1		
MIA-PaCa-2 (Pancreatic Cancer)	1.2 ± 0.1	_	

Note: The absence of specific IC50 values for **Chlorouvedalin** in publicly accessible literature represents a significant data gap. Further research is required to elucidate its individual cytotoxic potential.

In Vivo Antitumor Activity of Smallanthus sonchifolius Sesquiterpene Lactone Extract

A study investigating the in vivo anticancer effects of a sesquiterpene lactone extract from yacon leaves, containing **Chlorouvedalin** among other lactones, was conducted using a murine H22 hepatoma model.



Treatment Group	Dosage	Tumor Inhibition Rate (%)	Key Findings	Reference
Yacon Leaf Extract	200 mg/kg	35.99	Upregulation of IL-2, Downregulation of TNF-α	
Positive Control (CTX)	20 mg/kg	55.12	-	_

Experimental ProtocolsIn Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., **Chlorouvedalin**, Uvedalin) and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.



Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Antitumor Study (H22 Murine Hepatoma Model)

This model is used to evaluate the in vivo efficacy of potential anticancer agents.

General Protocol:

- Animal Model: Male Kunming mice are typically used.
- Tumor Cell Inoculation: H22 hepatoma cells are injected subcutaneously into the right flank
 of the mice.
- Treatment: Once the tumors reach a certain volume (e.g., 50-100 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group, a positive control group (e.g., cyclophosphamide), and experimental groups receiving different doses of the test substance (e.g., yacon leaf extract). Treatment is administered for a specified duration (e.g., 10 consecutive days).
- Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the experiment.
- Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
- Data Analysis: The tumor inhibition rate is calculated using the formula: (1 (Average tumor weight of treated group / Average tumor weight of control group)) x 100%. Immune parameters, such as cytokine levels (e.g., IL-2, TNF-α), can also be assessed from blood or spleen samples.

Visualizations





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Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.



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Caption: Workflow for In Vivo Anticancer Efficacy Study.

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References

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